METHYL 6-(2-METHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE
Overview
Description
METHYL 6-(2-METHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, is characterized by its unique structure, which includes a pyrazinoquinoline core fused with a methoxyphenyl group.
Preparation Methods
The synthesis of METHYL 6-(2-METHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of organoboron reagents and palladium catalysts.
Industrial production methods may include the use of microwave irradiation, solvent-free conditions, and recyclable catalysts to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
METHYL 6-(2-METHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce tetrahydroquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and pathways . In synthetic organic chemistry, it serves as a building block for the synthesis of more complex molecules . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of various chemical reactions.
In the field of biology, it is used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of METHYL 6-(2-METHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to METHYL 6-(2-METHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE include other quinoline derivatives such as chloroquine, camptothecin, and hydroquinine . These compounds share a quinoline core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its pyrazinoquinoline core fused with a methoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-15-9-4-3-6-12(15)16-17-13(7-5-8-14(17)24)23-11-10-22-20(25)19(23)18(16)21(26)28-2/h3-4,6,9,16H,5,7-8,10-11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUURNFWLRLEME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)N4CCNC(=O)C4=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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